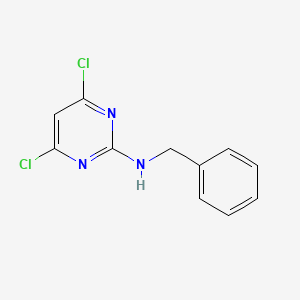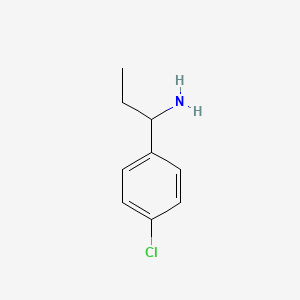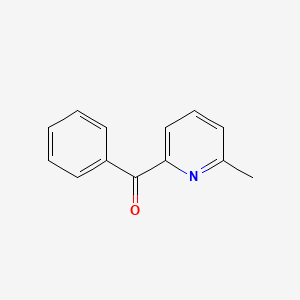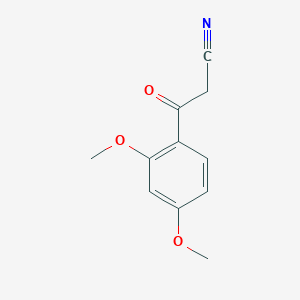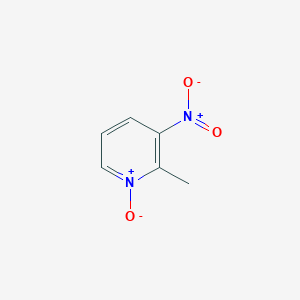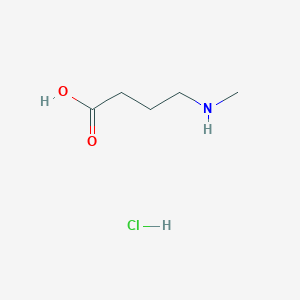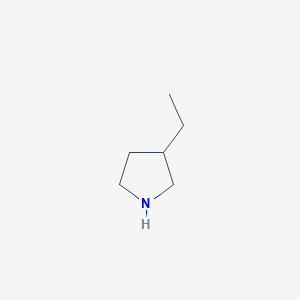
3-Ethylpyrrolidine
Descripción general
Descripción
3-Ethylpyrrolidine is a chemical compound with the molecular formula C6H13N . It is used as a building block in the synthesis of more complex organic compounds .
Synthesis Analysis
Pyrrolidine, the parent compound of 3-Ethylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Ethylpyrrolidine consists of a five-membered pyrrolidine ring with an ethyl group attached . The molecule has a total of 20 bonds, including 7 non-H bonds, 1 rotatable bond, and 1 five-membered ring .Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . The impact of data augmentation depends on the prediction task and on the metric used to evaluate the model performance .Physical And Chemical Properties Analysis
3-Ethylpyrrolidine has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass is 99.104799419 g/mol .Aplicaciones Científicas De Investigación
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Pyrrolidine is used as a scaffold for creating biologically active compounds. It’s particularly useful due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
- Methods of Application or Experimental Procedures : The synthetic strategies used for pyrrolidine-based compounds include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
- Summary of the Application : Pyrrolidine-functionalized nucleosides have been used in the inhibition of viral reverse transcriptases and mammalian DNA polymerases . This approach is used in antiviral and anticancer therapy .
- Methods of Application or Experimental Procedures : The process involves the use of unnatural nucleoside analogs. The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar .
- Results or Outcomes : The use of these pyrrolidine-functionalized nucleosides has proven effective in inhibiting viral reverse transcriptases and mammalian DNA polymerases .
- Summary of the Application : Pyrrolidine is used as a versatile scaffold for novel biologically active compounds . It’s used to obtain compounds for the treatment of various diseases .
- Methods of Application or Experimental Procedures : The review is planned on the basis of the synthetic strategies used: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Scientific Field
Antiviral and Anticancer Therapy .
Scientific Field
- Summary of the Application : Pyrrolidine-based organocatalysts have been used in asymmetric synthesis, a crucial process in the production of pharmaceuticals .
- Methods of Application or Experimental Procedures : The process involves the use of proline, a natural amino acid, and its derivatives for the asymmetric functionalization of aldehydes .
- Results or Outcomes : This method has emerged as a powerful tool for the facile construction of complex molecular architectures .
- Summary of the Application : Variously substituted pyrrolidines have been synthesized as building blocks for new drugs .
- Methods of Application or Experimental Procedures : Among these, pyrrolidine, pyrrolidin-2-one, pyrrolidine-2,5-dione, and prolinol scaffolds are very useful preformed rings for the synthesis of new bioactive compounds .
- Results or Outcomes : These compounds have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Field
Asymmetric Synthesis of Organocatalysts .
Scientific Field
Building Blocks for New Drugs .
Safety And Hazards
Direcciones Futuras
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-ethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFFQSFNUBWNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505625 | |
| Record name | 3-Ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyrrolidine | |
CAS RN |
7699-52-7 | |
| Record name | 3-Ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



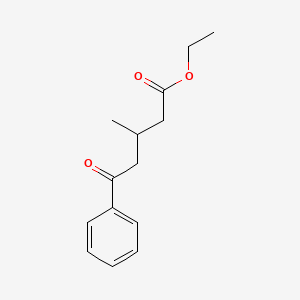
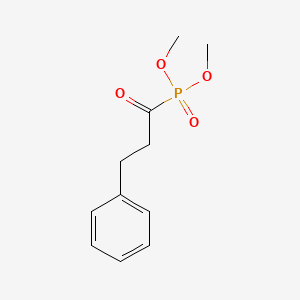
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
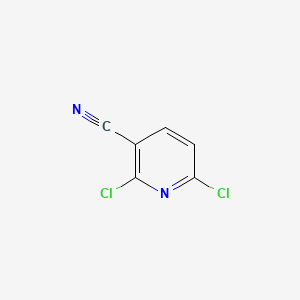
![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)

